An In-depth Technical Guide to 5-(1,3-Dioxolan-2-YL)-2-(2-methylbenzoyl)thiophene: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 5-(1,3-Dioxolan-2-YL)-2-(2-methylbenzoyl)thiophene: Synthesis, Properties, and Therapeutic Potential
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and potential applications of the heterocyclic compound 5-(1,3-Dioxolan-2-YL)-2-(2-methylbenzoyl)thiophene. This molecule, identified by CAS number 898773-17-6, incorporates a thiophene core, a structure of significant interest in medicinal chemistry due to its wide range of biological activities. The presence of a 2-methylbenzoyl group and a protected aldehyde functionality in the form of a 1,3-dioxolane ring suggests its utility as a versatile intermediate in the synthesis of more complex pharmaceutical agents. This document will delve into the rationale behind a proposed synthetic pathway, discuss the reactivity of the constituent functional groups, and explore the compound's potential as a scaffold in drug discovery, particularly in the development of novel therapeutics. While specific experimental data for this exact molecule is not widely available in the public domain, this guide synthesizes information from closely related structures and established chemical principles to provide a robust and scientifically grounded perspective.
Introduction: The Thiophene Scaffold in Modern Drug Discovery
The thiophene ring is a privileged pharmacophore in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, allows for favorable interactions with a variety of biological targets. Thiophene derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.[2][3] The compound 5-(1,3-Dioxolan-2-YL)-2-(2-methylbenzoyl)thiophene represents a strategic design, combining the therapeutic potential of the thiophene nucleus with functionalities that allow for further chemical elaboration. The 1,3-dioxolane group serves as a stable protecting group for a formyl moiety, which can be deprotected under specific conditions to reveal a reactive aldehyde for subsequent synthetic transformations. The 2-methylbenzoyl substituent introduces a distinct aromatic system that can influence the molecule's steric and electronic properties, potentially modulating its biological activity.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of 5-(1,3-Dioxolan-2-YL)-2-(2-methylbenzoyl)thiophene are summarized in the table below.
| Property | Value |
| IUPAC Name | [5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(2-methylphenyl)methanone |
| CAS Number | 898773-17-6 |
| Molecular Formula | C₁₅H₁₄O₃S |
| Molecular Weight | 274.34 g/mol |
| Canonical SMILES | CC1=CC=CC=C1C(=O)C2=CC=C(S2)C3OCCO3 |
Proposed Synthetic Pathway: A Step-by-Step Methodological Guide
A plausible and efficient synthesis of 5-(1,3-Dioxolan-2-YL)-2-(2-methylbenzoyl)thiophene can be envisioned through a multi-step process commencing with commercially available 2-thiophenecarboxaldehyde. The proposed pathway leverages well-established and robust chemical transformations.
Workflow for the Synthesis
Caption: Proposed synthetic workflow for 5-(1,3-Dioxolan-2-YL)-2-(2-methylbenzoyl)thiophene.
Detailed Experimental Protocols
Step 1: Synthesis of 2-(1,3-Dioxolan-2-yl)thiophene (Acetal Protection)
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Rationale: The initial step involves the protection of the aldehyde group of 2-thiophenecarboxaldehyde as a 1,3-dioxolane acetal. This is a crucial maneuver to prevent the aldehyde from undergoing undesired side reactions during the subsequent electrophilic aromatic substitution (Friedel-Crafts acylation). The dioxolane group is stable under the Lewis acidic conditions of the next step.
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Procedure:
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To a solution of 2-thiophenecarboxaldehyde (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents).
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Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 equivalents).
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Fit the reaction flask with a Dean-Stark apparatus to facilitate the removal of water, a byproduct of the reaction.
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Reflux the mixture until no more water is collected in the Dean-Stark trap.
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Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-(1,3-Dioxolan-2-yl)thiophene.
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Step 2: Friedel-Crafts Acylation to Yield 5-(1,3-Dioxolan-2-YL)-2-(2-methylbenzoyl)thiophene
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Rationale: The Friedel-Crafts acylation is a classic and effective method for introducing an acyl group onto an aromatic ring.[4] In this step, the protected thiophene from Step 1 is acylated at the electron-rich 5-position with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
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Procedure:
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To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane at 0 °C, add 2-methylbenzoyl chloride (1.05 equivalents) dropwise.
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Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.
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Add a solution of 2-(1,3-Dioxolan-2-yl)thiophene (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with water, saturated aqueous sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to afford the final product, 5-(1,3-Dioxolan-2-YL)-2-(2-methylbenzoyl)thiophene.
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Chemical Reactivity and Spectroscopic Characterization
While specific spectroscopic data for the title compound is not available in the searched literature, a predictive analysis based on its structure can be made.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the thiophene and the 2-methylbenzoyl rings, a singlet for the methyl group, and multiplets for the methylene protons of the dioxolane ring, along with a singlet for the acetal proton.
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¹³C NMR: The carbon NMR would display distinct resonances for the carbonyl carbon, the aromatic carbons, the methyl carbon, the acetal carbon, and the methylene carbons of the dioxolane ring.
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IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically in the range of 1650-1680 cm⁻¹. Other characteristic peaks would include C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the dioxolane ring.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
The reactivity of this molecule is governed by its key functional groups:
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Deprotection of the Dioxolane: The 1,3-dioxolane group can be readily hydrolyzed under acidic conditions to regenerate the aldehyde functionality, opening up a plethora of synthetic possibilities such as reductive amination, Wittig reactions, and oxidations to the corresponding carboxylic acid.
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Reactions of the Ketone: The carbonyl group can undergo various nucleophilic addition reactions, reduction to a secondary alcohol, or conversion to other functional groups.
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Electrophilic Aromatic Substitution: The thiophene ring, although deactivated by the electron-withdrawing benzoyl group, can still potentially undergo further electrophilic substitution at the remaining vacant position, though this would require forcing conditions.
Potential Applications in Drug Discovery and Development
The structural motifs present in 5-(1,3-Dioxolan-2-YL)-2-(2-methylbenzoyl)thiophene suggest its potential as a valuable scaffold in medicinal chemistry.
Logical Framework for Therapeutic Targeting
Caption: Logical framework illustrating the therapeutic potential of the title compound.
Thiophene-containing compounds are known to exhibit a wide array of biological activities.[3] The title compound could serve as a precursor for the synthesis of novel agents with potential applications in:
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Anticancer Therapy: Many 2-aroylthiophene derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[2] The 2-methylbenzoyl moiety could be tailored to optimize interactions with specific enzyme active sites or protein-protein interfaces.
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Antimicrobial Agents: The thiophene nucleus is a common feature in many antimicrobial drugs. Further derivatization of the aldehyde, once deprotected, could lead to the development of novel antibacterial or antifungal compounds.
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Anti-inflammatory Drugs: Thiophene derivatives have been reported to possess anti-inflammatory properties. The core structure of the title compound could be elaborated to generate potent inhibitors of inflammatory pathways.
Conclusion
5-(1,3-Dioxolan-2-YL)-2-(2-methylbenzoyl)thiophene is a strategically designed heterocyclic molecule with significant potential as a versatile intermediate in organic synthesis and medicinal chemistry. While specific experimental data on this compound is limited in the public domain, this guide has provided a comprehensive, scientifically-grounded framework for its synthesis, characterization, and potential applications. The proposed synthetic route is robust and relies on well-established chemical principles. The inherent reactivity of its functional groups, particularly the protected aldehyde, offers numerous avenues for the creation of diverse chemical libraries for biological screening. Researchers and drug development professionals are encouraged to consider this compound as a valuable building block in the quest for novel and effective therapeutic agents. Further experimental investigation into the physical, chemical, and biological properties of this molecule is warranted to fully unlock its potential.
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